

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide CAS number 175203-67-5

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Compound of Interest

Compound Name: 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

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An In-Depth Technical Guide to **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** (CAS number 175203-67-5)

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**, a molecule of interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications based on the well-established pharmacology of its core structural motifs.

Introduction and Molecular Overview

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a chemical entity featuring a central piperidine ring N-substituted with a benzyl group and a 3-oxypropanamide substituent at the 4-position. The presence of the 1-benzylpiperidine moiety is of significant interest, as this scaffold is found in a variety of biologically active compounds.^{[1][2][3]} While specific research on this particular molecule is not extensively published, its structural components suggest potential interactions with various biological targets.

Table 1: Physicochemical Properties of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**

Property	Value	Source
CAS Number	175203-67-5	Internal Database
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	Internal Database
Molecular Weight	262.35 g/mol	Internal Database
Appearance	Predicted to be a solid at room temperature	Inferred
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO	Inferred

Synthesis and Mechanistic Insights

The synthesis of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers. [4][5] This strategy involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would proceed via the reaction of 1-benzyl-4-hydroxypiperidine with a suitable 3-halopropanamide.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from commercially available precursors.

Step 1: Deprotonation of 1-benzyl-4-hydroxypiperidine

The hydroxyl group of 1-benzyl-4-hydroxypiperidine is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile, primed for the subsequent substitution reaction.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

The generated alkoxide then undergoes an S_N2 reaction with a 3-halopropanamide (e.g., 3-chloropropanamide or 3-bromopropanamide). The alkoxide attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the desired ether linkage.

Detailed Experimental Protocol

- Materials: 1-benzyl-4-hydroxypiperidine, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 3-chloropropanamide, ammonium chloride solution (saturated), ethyl acetate, brine, anhydrous sodium sulfate.
- Procedure:
 - To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1-benzyl-4-hydroxypiperidine in anhydrous THF dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
 - Add a solution of 3-chloropropanamide in anhydrous THF to the reaction mixture.
 - Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **3-[(1-benzylpiperidin-4-yl)oxy]propanamide**.

Reaction Mechanism Diagram

Caption: Proposed Williamson ether synthesis pathway.

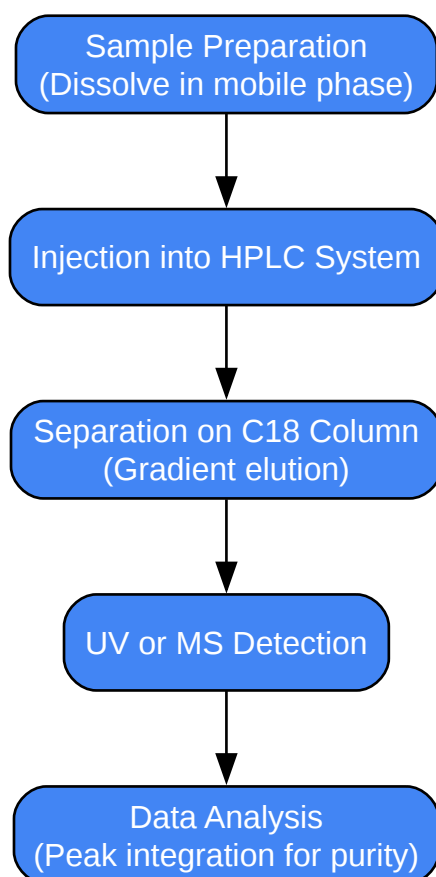
Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**. A combination of spectroscopic and chromatographic techniques should be employed.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Analytical Techniques for Characterization

Technique	Purpose	Expected Observations
¹ H NMR	Structural elucidation and confirmation of proton environments.	Signals corresponding to the benzyl, piperidine, and propanamide protons.
¹³ C NMR	Confirmation of the carbon skeleton.	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of the compound. [6]
High-Performance Liquid Chromatography (HPLC)	Purity assessment.	A single major peak indicating a high degree of purity. [7]
Fourier-Transform Infrared Spectroscopy (FTIR)	Identification of functional groups.	Characteristic absorption bands for the amide (C=O and N-H stretching) and ether (C-O stretching) groups.

Illustrative Workflow for Purity Analysis via HPLC



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Caption: High-level workflow for HPLC-based purity analysis.

Potential Applications and Research Directions

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, particularly within the central nervous system.^{[10][11][12][13]}

Acetylcholinesterase (AChE) Inhibition

Numerous 1-benzylpiperidine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^{[1][2][14]} Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural similarity of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** to known AChE inhibitors suggests it may also possess such activity.^[2]

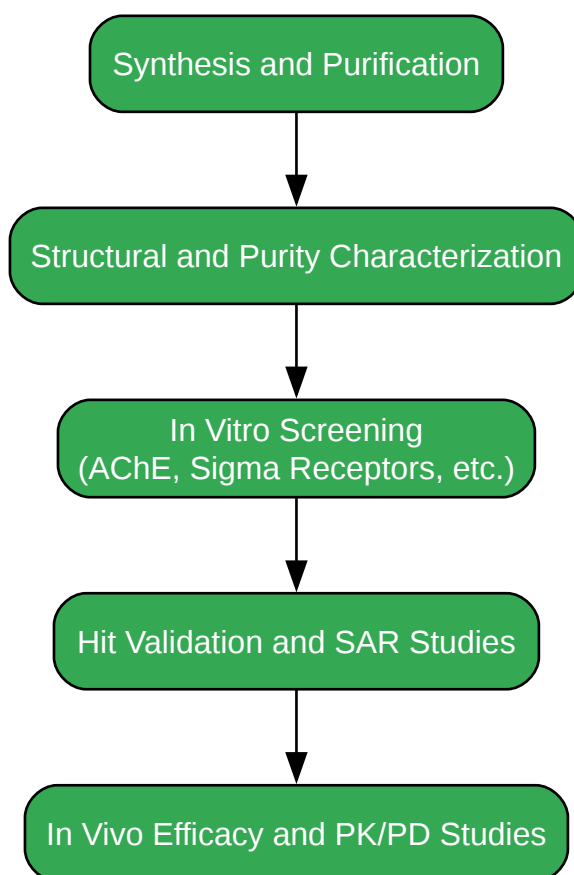
Sigma Receptor Modulation

The 1-benzylpiperidine moiety is also a common feature in ligands for sigma receptors (σ_1 and σ_2).^{[10][12][13]} These receptors are implicated in a variety of neurological processes, and their modulation has been explored for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.

Other Potential CNS Activities

Derivatives of 1-benzylpiperidine have also been investigated for their effects on other CNS targets, including serotonin transporters and dopamine receptors.^{[3][12]} This broad bioactivity profile makes **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** a candidate for screening in a variety of CNS-related assays. Some piperidine derivatives have also shown potential as analgesics.^[15]

Future Research Workflow



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Caption: A logical progression for future research.

Conclusion

While **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** is not yet a widely studied compound, its chemical structure, based on the privileged 1-benzylpiperidine scaffold, suggests a high potential for biological activity, particularly within the central nervous system. This guide provides a foundational framework for its synthesis, characterization, and exploration as a potential therapeutic agent. Further investigation into its pharmacological profile is warranted and could unveil novel applications in drug discovery.

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